3-Bromo-N-cyclobutyl-4-fluorobenzamide
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Description
3-Bromo-N-cyclobutyl-4-fluorobenzamide is a chemical compound with the molecular formula C11H11BrFNO . It has a molecular weight of 272.11 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with bromine and fluorine substituents at the 3rd and 4th positions respectively, and a cyclobutyl group attached to the nitrogen of the amide group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 347.6±32.0 °C and its predicted density is 1.54±0.1 g/cm3 . The pKa value is predicted to be 13.62±0.20 .Scientific Research Applications
Crystal Structure and Chemical Properties
- Studies on related fluorobenzamides and bromobenzamides have detailed their crystal structures, providing insights into molecular conformations that could influence the reactivity and interaction of similar compounds like "3-Bromo-N-cyclobutyl-4-fluorobenzamide" with biological targets or in material science applications (Suchetan et al., 2016).
Synthesis and Applications in Drug Design
- The synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating potential as antimicrobial agents, highlights the importance of fluorine and bromine substituents in enhancing biological activity. These findings may suggest similar potential for "this compound" in drug discovery (Desai et al., 2013).
Material Science and Chemical Synthesis
- Electrochemical fluorination studies, including those on bromobenzamide derivatives, offer insights into methods for introducing fluorine into aromatic compounds, potentially applicable for modifying "this compound" to enhance its properties for specific applications (Shainyan & Danilevich, 2006).
Radiochemical Synthesis
- The automated synthesis of fluorobenzamide derivatives for labeling peptides and proteins for imaging studies illustrates the utility of such compounds in developing diagnostic and therapeutic tools, suggesting potential research applications for "this compound" in bioimaging or radiotherapy (Kiesewetter et al., 2011).
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSKODFWBCZKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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